Product packaging for 6-Chloroquinoxaline(Cat. No.:CAS No. 5448-43-1)

6-Chloroquinoxaline

Cat. No.: B1265817
CAS No.: 5448-43-1
M. Wt: 164.59 g/mol
InChI Key: HOOMNCITVCXDTR-UHFFFAOYSA-N
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Description

Corrosion Inhibition

Quinoxaline (B1680401) derivatives, including 6-chloroquinoxaline, have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates corrosive attacks. jmaterenvironsci.com

The protective mechanism of this compound and its derivatives on metal surfaces, such as mild steel in hydrochloric acid (HCl) solution, involves the adsorption of the inhibitor molecules. jmaterenvironsci.com This adsorption can occur through two primary modes: physisorption and chemisorption. jmaterenvironsci.commdpi.com

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. jmaterenvironsci.com It is a result of van der Waals forces. mdpi.com

Chemisorption: This mode involves the sharing or transfer of electrons from the inhibitor molecule to the metal surface, forming a coordinate-type bond. jmaterenvironsci.commdpi.com This is often the dominant mechanism for quinoxaline derivatives due to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which can interact with the d-orbitals of the metal. pcbiochemres.com

The adsorption process displaces water molecules from the metal surface, creating a compact barrier that hinders the corrosion process. jmaterenvironsci.com

Electrochemical techniques are crucial for evaluating the effectiveness of corrosion inhibitors. ugent.be Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed methods. jmaterenvironsci.comugent.be

Potentiodynamic Polarization: This technique provides information about the corrosion rate (corrosion current density, icorr) and the type of inhibition (anodic, cathodic, or mixed). ugent.bekoreascience.kr For this compound derivatives, studies have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com An increase in the concentration of the inhibitor leads to a decrease in the corrosion current density, signifying enhanced protection. jmaterenvironsci.comafricaresearchconnects.com

Electrochemical Impedance Spectroscopy (EIS): EIS data can provide insights into the resistance of the protective film formed on the metal surface. ugent.be In the presence of this compound inhibitors, the diameter of the Nyquist plot semicircles increases with inhibitor concentration. jmaterenvironsci.com This indicates an increase in the charge transfer resistance and, consequently, a higher resistance to corrosion. jmaterenvironsci.com

Table 1: Electrochemical Parameters for Mild Steel in 1 M HCl with and without this compound-2,3(1H,4H)-dione (P2) at 308 K

Concentration of P2 (M)icorr (µA/cm²)Inhibition Efficiency (%)
01000-
10⁻⁶45055
10⁻⁵25075
10⁻⁴15085
10⁻³9091

Data sourced from a study on this compound-2,3(1H,4H)-dione. jmaterenvironsci.com

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are used. mdpi.com The Langmuir adsorption isotherm is a model that has been successfully applied to describe the adsorption of this compound derivatives on mild steel in acidic solutions. jmaterenvironsci.comresearchgate.net

The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface. libretexts.org The degree of surface coverage (θ) is related to the concentration of the inhibitor. The fit of experimental data to the Langmuir model suggests that the adsorption is uniform over the metal surface, with each adsorption site holding one inhibitor molecule. jmaterenvironsci.com The standard free energy of adsorption (ΔG°ads) can be calculated from the Langmuir isotherm, and its value can indicate the nature of the adsorption. A value of ΔG°ads around -20 kJ/mol or less is consistent with physisorption, while a value around -40 kJ/mol or more suggests chemisorption. jmaterenvironsci.com For a derivative of this compound, a ΔG°ads value of -40.22 kJ mol⁻¹ was calculated, indicating a strong, chemical adsorption process. jmaterenvironsci.com

The efficiency of a corrosion inhibitor is closely linked to its electronic properties. jmaterenvironsci.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to correlate molecular structure with inhibition performance. jmaterenvironsci.compcbiochemres.com

Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface. pcbiochemres.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. pcbiochemres.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic interactions. pcbiochemres.com

For quinoxaline derivatives, the presence of the quinoxaline core, along with substituents like the chloro group, influences these electronic parameters and thus their effectiveness as corrosion inhibitors. pcbiochemres.com The nitrogen atoms and the aromatic ring system are key sites for interaction with the metal surface. jmaterenvironsci.com

Organic Semiconductor Materials

This compound and its derivatives are being explored for their potential use in organic semiconductor materials. smolecule.comrasayanjournal.co.in Organic semiconductors are a class of materials that possess the electronic properties of semiconductors and the processing advantages of organic materials. d-nb.info The conjugated π-electron system present in the quinoxaline ring structure is fundamental to its semiconducting properties. d-nb.info These materials can be used in the fabrication of various electronic devices, including organic field-effect transistors (OFETs). d-nb.infogoogle.com The ability to modify the chemical structure of this compound allows for the tuning of its electronic properties to suit specific semiconductor applications. rasayanjournal.co.in

Electroluminescent Materials

Derivatives of this compound have also shown promise as electroluminescent materials for use in organic light-emitting diodes (OLEDs). smolecule.comrasayanjournal.co.in Electroluminescence is the phenomenon where a material emits light in response to the passage of an electric current. In OLEDs, organic molecules are used as the emissive layer. d-nb.info Quinoxaline derivatives can be doped into a host material to act as the fluorescent emitter. researchgate.net The color of the emitted light can be tuned by modifying the substituents on the quinoxaline core. Studies have shown that devices incorporating certain quinoxaline derivatives can exhibit green electroluminescence with notable current efficiencies. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2 B1265817 6-Chloroquinoxaline CAS No. 5448-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinoxaline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOMNCITVCXDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80202883
Record name Quinoxaline, 6-chloro-
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Molecular Weight

164.59 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5448-43-1
Record name Quinoxaline, 6-chloro-
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Record name 6-Chloroquinoxaline
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Record name Quinoxaline, 6-chloro-
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Synthetic Methodologies for 6 Chloroquinoxaline and Its Derivatives

Strategies for the Preparation of the 6-Chloroquinoxaline Scaffold

The formation of the core this compound structure is predominantly achieved through cyclocondensation reactions involving substituted o-phenylenediamines.

Cyclocondensation Reactions from Substituted o-Phenylenediamines

A fundamental and widely utilized method for constructing the quinoxaline (B1680401) ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ijpda.org For the synthesis of this compound derivatives, this involves starting with a chloro-substituted o-phenylenediamine.

A highly efficient route to this compound-2,3(1H,4H)-dione involves the cyclocondensation of 4-chloro-o-phenylenediamine with oxalic acid. researchgate.net This reaction is typically carried out under acidic conditions, often by refluxing the reactants in a hydrochloric acid solution. researchgate.net The process yields the desired dione (B5365651) in excellent yields, with one study reporting a yield of 94%. researchgate.net The product can be conveniently isolated by simple filtration and washing with water. researchgate.net This method is also noted for its application in the synthesis of various quinoxaline-2,3-dione derivatives.

ReactantsReagents/ConditionsProductYieldReference
4-Chloro-o-phenylenediamine, Oxalic acid4N HCl, RefluxThis compound-2,3(1H,4H)-dione94% researchgate.net

This table summarizes the synthesis of this compound-2,3(1H,4H)-dione from 4-Chloro-o-phenylenediamine and oxalic acid.

An analogous and equally effective method utilizes 4-chlorobenzene-1,2-diamine (B165680) as the starting material, which is condensed with oxalic acid in a hydrochloric acid solution (4N) to produce this compound-2,3(1H,4H)-dione. uctm.eduresearchgate.net This synthesis is a precursor step for creating further derivatives, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. uctm.edu Another variation of this reaction involves refluxing 4-chloro-1,2-phenylenediamine with diethyl oxalate, followed by cooling, filtration, and washing with ethanol (B145695) to yield the pure product. prepchem.com

ReactantsReagents/ConditionsProductReference
4-Chlorobenzene-1,2-diamine, Oxalic acid4N HClThis compound-2,3(1H,4H)-dione uctm.eduresearchgate.net
4-chloro-1,2-phenylenediamine, Diethyl oxalateReflux, Ethanol wash2,3-dihydroxy-6-chloroquinoxaline prepchem.com

This table outlines the synthesis of this compound-2,3(1H,4H)-dione and a related dihydroxy derivative using 4-chlorobenzene-1,2-diamine.

Condensation of 4-Chloro-o-phenylenediamine with Oxalic Acid for this compound-2,3(1H,4H)-dione

Synthesis via Chloroacetic Chloride as an Amino Protective Reagent

An alternative synthetic strategy involves the use of chloroacetyl chloride. In one approach, 5-chloro-2-nitro-phenylamine is reacted with chloroacetyl chloride to yield 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide. sapub.org Subsequent reduction of the nitro group with H2/Pd-C gives N-(2-amino-4-chloro-phenyl)-2-chloro acetamide, which is then oxidized with hydrogen peroxide to form 6-chloro-1H-quinoxalin-2-one. sapub.org Chloroacetyl chloride can also be used to react with 3-hydrazinoquinoxalines to form triazoloquinoxalines. mdpi.com

Regioselective Synthesis Approaches for Chloroquinoxaline Isomers

Achieving regioselectivity in the synthesis of substituted quinoxalines is a significant challenge, as methods are rarely reported in the literature. scielo.brscielo.br However, some regioselective approaches have been developed. For instance, the electrophilic substitution of 2(1H)-quinoxalinone with chloride ion in 95% sulfuric acid occurs exclusively at the 6-position, providing a facile route to 2,6-dichloroquinoxaline (B50164). researchgate.net Another example is the nitration of quinoxalin-2-ol, which can be performed regioselectively to produce 7-nitroquinoxalin-2-ol. scielo.br This highlights that the strategic choice of starting materials and reaction conditions is crucial for controlling the position of substituents on the quinoxaline ring.

Derivatization Strategies of this compound

The this compound scaffold is a versatile building block for creating a diverse range of derivatives. cymitquimica.com The chlorine atom at the 6-position, along with other reactive sites on the quinoxaline ring, allows for various chemical modifications.

A primary derivatization strategy involves nucleophilic substitution reactions. cymitquimica.com For example, 2,6-dichloroquinoxaline can react with various alcohols, thiols, and amines. rasayanjournal.co.in The reaction of 2,6-dichloroquinoxaline with hydroquinone (B1673460) in an alkaline aqueous solution in the presence of a phase transfer catalyst yields 4-(6-chloroquinoxalin-2-yloxy)phenol (B1589408) through nucleophilic aromatic substitution.

Alkylation is another common derivatization method. The nitrogen atoms in the quinoxaline ring can be alkylated under phase transfer catalysis conditions. researchgate.net For instance, this compound-2,3(1H,4H)-dione can be N-alkylated using monohalogenated agents in the presence of a catalyst like tetra-n-butylammonium bromide (BTBA) and a base such as potassium carbonate in DMF. researchgate.net

Furthermore, the carbonyl groups in this compound-2,3(1H,4H)-dione can be converted to chloro groups through chlorination with reagents like a Vilsmeier reagent (generated in situ from DMF and thionyl chloride) or POCl3, leading to the formation of 2,3,6-trichloroquinoxaline. nih.govresearchgate.net This trichlorinated intermediate can then undergo further selective substitutions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for the functionalization of the this compound scaffold. The chlorine atom on the quinoxaline ring, particularly when activated by the electron-withdrawing nature of the pyrazine (B50134) ring, is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide array of functional groups, thereby tuning the molecule's properties. For instance, the chlorine atom in this compound derivatives can be substituted by nucleophiles such as amines, thiols, or alkoxides. smolecule.com

A common strategy involves the reaction of 2,6-dichloroquinoxaline with nucleophiles. The chlorine atom at the 2-position is generally more reactive towards nucleophilic attack than the one at the 6-position. This regioselectivity is exploited to introduce substituents specifically at the 2-position. For example, reaction with an alkaline aqueous solution of hydroquinone in the presence of a phase transfer catalyst leads to the substitution of the 2-chloro group to form 4-(6-chloroquinoxalin-2-yloxy)phenol. Similarly, reactions with other phenols, alcohols, thiols, and amines can be employed to generate a library of 2-substituted-6-chloroquinoxalines. rasayanjournal.co.in Microwave irradiation has been shown to significantly accelerate these nucleophilic substitution reactions, often leading to higher yields and shorter reaction times. nih.govresearchgate.net

Alkylation Reactions at Nitrogen Atoms (e.g., N-alkylation of Quinoxaline-2,3-diones)

The nitrogen atoms within the quinoxaline ring system, particularly in quinoxaline-2,3-diones, are nucleophilic and can undergo alkylation reactions. This process is crucial for the synthesis of N-substituted derivatives, which often exhibit distinct biological activities compared to their N-H counterparts. The reaction typically involves treating the quinoxaline-2,3-dione with an alkylating agent, such as an alkyl halide, in the presence of a base. sdiarticle4.comresearchgate.net For instance, quinoxaline-2,3-diones react with iodomethane (B122720) in the presence of potassium carbonate to yield 1,4-dimethylquinoxaline-2,3-diones. sdiarticle4.com

The reactivity of the nitrogen atoms can be influenced by the substituents on the quinoxaline core. The presence of electron-donating or electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms and, consequently, the reaction conditions required for efficient alkylation.

Optimization of Alkylation under Phase Transfer Catalysis Conditions

Phase transfer catalysis (PTC) has emerged as a powerful tool for optimizing N-alkylation reactions of quinoxalin-2-ones and their derivatives. researchgate.net This methodology is particularly advantageous when dealing with reactions between a water-soluble nucleophile and a water-insoluble organic substrate. The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. researchgate.netnih.gov

The use of PTC in the N-alkylation of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one with propargyl bromide, using potassium carbonate as the base and TBAB as the catalyst in DMF, has been shown to produce the N-alkylated product in good yield. researchgate.net This method offers several advantages, including milder reaction conditions, improved yields, and often, greater selectivity. researchgate.netnih.govrsc.org The efficiency of the PTC system can be fine-tuned by varying the catalyst, solvent, and base, allowing for a high degree of control over the reaction outcome. rasayanjournal.co.innih.gov

Synthesis of 2-Substituted-6-Chloroquinoxalines

The synthesis of 2-substituted-6-chloroquinoxalines is a key area of research due to the diverse biological activities exhibited by this class of compounds. A highly effective method for their preparation involves the reaction of 2,6-dichloroquinoxaline with various nucleophiles under phase transfer catalysis (PTC) conditions. rasayanjournal.co.in

Reactions with Alcohols, Thiols, and Amines

A general and efficient protocol for the synthesis of 2-substituted-6-chloroquinoxalines has been developed utilizing the reaction of 2,6-dichloroquinoxaline with a range of alcohols, thiols, and amines. rasayanjournal.co.in The use of a phase transfer catalyst, such as Tri Ethyl Benzyl Ammonium Chloride (TEBAC), in a solvent like N,N-Dimethylformamide (DMF) with a base such as potassium carbonate, facilitates these reactions at elevated temperatures (70-75°C), leading to good yields of the desired products. rasayanjournal.co.in

For example, the reaction of 2,6-dichloroquinoxaline with (6-chloropyridin-3-yl)methanol was optimized using this PTC method, which significantly improved the reaction rate and yield compared to conventional stirring at lower temperatures. rasayanjournal.co.in The scope of this protocol has been successfully extended to a variety of substituted alcohols and thiols. rasayanjournal.co.in In the case of amines, such as 2,3-dimethylaniline, the reaction can sometimes be carried out at a higher temperature (100°C) without a catalyst to afford the corresponding 2-amino-6-chloroquinoxaline derivative. rasayanjournal.co.in

Table 1: Synthesis of 2-Substituted this compound Derivatives

Entry Reactant Product Yield (%)
1 (6-chloropyridin-3-yl)methanol 2-((6-chloropyridin-3-yl)methoxy)-6-chloroquinoxaline 85
2 furan-2-ylmethanethiol 6-chloro-2-((furan-2-ylmethyl)thio)quinoxaline 82
3 2-chlorobenzyl alcohol 2-((2-chlorobenzyl)oxy)-6-chloroquinoxaline 80
4 2,3-dimethylaniline 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine Not specified

Data sourced from a study on the PTC-mediated synthesis of 2-substituted-6-chloroquinoxalines. rasayanjournal.co.in

Formation of Quinoxaline 1,4-Dioxide Derivatives

Quinoxaline 1,4-dioxides are a significant class of compounds, often exhibiting a broad spectrum of biological activities. scielo.brnih.gov A prominent method for their synthesis is the Beirut reaction, which involves the cycloaddition of a benzofuroxan (B160326) with a suitable reagent. scielo.brscielo.br

Specifically, this compound 1,4-dioxide derivatives can be synthesized from 6-chlorobenzofuroxan. scielo.brscielo.br The synthesis of the starting material, 6-chlorobenzofuroxan, can be achieved in several steps starting from 4-chloro-2-nitroaniline. scielo.brscielo.br This involves diazotization, followed by reaction with sodium azide (B81097) to form an azido (B1232118) intermediate, which upon heating, yields 5-chlorobenzofuroxan (B93099) that exists in tautomeric equilibrium with 6-chlorobenzofuroxan. scielo.brscielo.br

The Beirut reaction is then employed by reacting 6-chlorobenzofuroxan with a β-ketoester like ethyl acetoacetate (B1235776) in the presence of a base. The choice of base can influence the reaction yield; for instance, using morpholine (B109124) instead of triethylamine (B128534) has been shown to improve the yield of 6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide. scielo.br The resulting quinoxaline 1,4-dioxide can then be further functionalized. For instance, the active methyl group at the C-2 position can undergo condensation reactions with reagents like dimethylformamide dimethylacetal (DMF-DMA). scielo.br

Synthesis of Bridged Oxadiazol-2-yl and Arylidene Hydrazide Derivatives

Starting from 6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide, a variety of bridged and hydrazide derivatives can be synthesized. scielo.brscielo.br The ester group can be converted to a hydrazide, 6-chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide, by reacting with hydrazine (B178648) hydrate. scielo.br This hydrazide serves as a versatile intermediate for further elaborations. scielo.brscielo.br

Bridged 1,3,4-oxadiazol-2-yl derivatives can be obtained from this hydrazide. For example, reaction with carbon disulfide in the presence of a base, followed by acidification, can lead to the formation of a 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl derivative. scielo.br Alternatively, reaction with an aromatic acid, such as p-nitrobenzoic acid, in the presence of a dehydrating agent can yield a 5-aryl-1,3,4-oxadiazol-2-yl derivative. scielo.brscielo.br

Furthermore, the hydrazide can undergo condensation reactions with various aromatic aldehydes to form arylidene hydrazide derivatives. scielo.brscielo.br These reactions are typically carried out by refluxing the hydrazide and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid, such as glacial acetic acid. scielo.br This straightforward method provides access to a range of N'-arylidene-6-chloro-2-methylquinoxaline-3-carbohydrazide 1,4-dioxides in good yields. scielo.brscielo.br

Table 2: Examples of Synthesized Arylidene Hydrazide Derivatives

Aldehyde Reactant Product Yield (%) Melting Point (°C)
4-Chlorobenzaldehyde N'-(4-chlorobenzylidene)-6-chloro-2-methylquinoxaline-3-carbohydrazide 1,4-dioxide 95 256-258
4-Nitrobenzaldehyde 6-chloro-2-methyl-N'-(4-nitrobenzylidene)quinoxaline-3-carbohydrazide 1,4-dioxide 92 260-262
4-Methoxybenzaldehyde 6-chloro-N'-(4-methoxybenzylidene)-2-methylquinoxaline-3-carbohydrazide 1,4-dioxide 90 248-250

Data derived from the acidic condensation of 6-chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide with aromatic aldehydes. scielo.br

Oxidation and Reduction Pathways in Derivatization

The derivatization of the this compound scaffold through oxidation and reduction reactions provides a versatile platform for creating a wide array of novel compounds. These transformations primarily target the nitrogen atoms of the pyrazine ring and any susceptible substituents on the benzo-pyrazine framework, such as nitro groups.

Oxidation of the Quinoxaline Ring

The oxidation of the nitrogen atoms in the pyrazine ring of this compound and its derivatives is a key method for producing quinoxaline N-oxides. These N-oxides are important intermediates and have demonstrated significant biological activities. scielo.brnih.gov The process can lead to the formation of mono-N-oxides or di-N-oxides, depending on the reaction conditions and the oxidizing agent used.

Direct oxidation is a common strategy for preparing quinoxaline N-oxides. scielo.brscielo.br This method typically involves treating the quinoxaline derivative with a per-acid. Common oxidizing agents include peracetic acid, peroxyformic acid, and meta-chloroperoxybenzoic acid (m-CPBA). scielo.brscielo.brgoogle.com For instance, this compound can be oxidized to this compound mono-N-oxide, which can then undergo further oxidation to yield this compound-1,4-di-N-oxide. google.com

The synthesis of this compound-1,4-di-N-oxide can be achieved by heating this compound mono-N-oxide with a solution of peracetic acid in acetic acid. google.com Another approach involves the use of hydrogen peroxide in glacial acetic acid or formic acid. google.com A more contemporary and specific method for creating substituted this compound 1,4-dioxides is the Beirut reaction, which involves the reaction of 6-chlorobenzofuroxan with various reagents like β-ketoesters. scielo.brscielo.br

Table 1: Selected Oxidation Reactions for this compound Derivatives

Starting Material Reagent(s) Conditions Product Yield Reference
This compound Hydrogen peroxide, Formic acid - This compound-1,4-di-N-oxide - google.com
This compound mono-N-oxide Peracetic acid, Acetic acid Heat at 50°C for 18 hours This compound-1,4-di-N-oxide - google.com

Reduction of Quinoxaline Derivatives

Reduction reactions are crucial for the functionalization of this compound derivatives, particularly those bearing nitro groups. The conversion of a nitro group to an amino group introduces a versatile functional handle for further synthetic modifications.

Catalytic hydrogenation is a widely employed method for the reduction of nitro-substituted quinoxalines. This technique often utilizes catalysts such as palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. sapub.orggoogle.com For example, the reduction of 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide with H₂/Pd-C leads to the formation of N-(2-amino-4-chloro-phenyl)-2-chloro acetamide, a precursor for 6-chloro-1H-quinoxalin-2-one. sapub.org

Alternative reducing agents can also be employed. Iron powder in an acidic medium has been shown to be effective for the selective reduction of a nitro group in the presence of a chloro substituent. researchgate.net This method is highlighted as providing good selectivity. researchgate.net Electrochemical methods have also been explored, which examine the behavior of halogenated quinoxalines under reducing potentials. Studies show that the this compound radical anion is relatively stable and does not readily fragment to lose the halide ion. rsc.org For the reduction of nitroarenes in general, catalytic systems using sodium borohydride (B1222165) (NaBH₄) in the presence of a silver catalyst have been shown to be highly efficient and chemoselective, converting nitro groups to amines without affecting halide substituents. mdpi.com

Table 2: Selected Reduction Reactions for Quinoxaline Precursors and Derivatives

Starting Material Reagent(s) / Catalyst Conditions Product Yield Reference
2-Chloro-N-(4-chloro-2-nitro-phenyl)-acetamide H₂/Pd-C - N-(2-Amino-4-chloro-phenyl)-2-chloro acetamide - sapub.org
Nitro group with active chlorine Iron powder - Amino group Good selectivity researchgate.net
Substituted nitroarenes 4% Ag/MTA catalyst, NaBH₄ Room temperature Corresponding anilines >90% mdpi.com

Advanced Spectroscopic Characterization and Theoretical Correlation Studies

Vibrational Spectroscopy Analysis (FT-IR)

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, provides a detailed fingerprint of the molecular vibrations within 6-Chloroquinoxaline. libretexts.org This technique is instrumental in identifying the various functional groups and bonding arrangements present in the molecule. libretexts.org

Experimental Spectra and Correlation with Quantum Chemical Calculations

The experimental FT-IR spectrum of quinoxaline (B1680401) derivatives is typically recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹. uctm.edu To gain a deeper understanding of the observed vibrational bands, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed. uctm.eduresearchgate.net A common approach involves using the B3LYP functional with a substantial basis set like 6-311++G(2d,2p) to compute the harmonic vibrational frequencies. uctm.eduresearchgate.net

A known challenge in theoretical calculations is that harmonic frequencies are often higher than the experimentally observed anharmonic frequencies. To bridge this gap, a scaling factor is typically applied to the calculated wavenumbers. researchgate.net For instance, a scaling factor of 0.9679 has been used for the theoretical frequencies of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione to achieve a strong correlation with experimental data, resulting in a coefficient of determination (R²) of 0.9998. researchgate.net This high degree of correlation between the scaled theoretical and experimental spectra validates the accuracy of the computational model and aids in the precise assignment of vibrational modes. uctm.eduresearchgate.net

Assignment of Vibrational Modes via Potential Energy Distributions

The assignment of specific vibrational modes to the observed IR bands is a critical step in the analysis. This is systematically achieved through the calculation of the Potential Energy Distribution (PED). researchgate.net PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration. smu.edu

For a polyatomic molecule like this compound, which is non-linear, there are 3N-6 fundamental vibrational modes, where N is the number of atoms. libretexts.org These vibrations can be categorized into various types, including stretching, bending, wagging, twisting, scissoring, and rocking motions. libretexts.orglibretexts.org By analyzing the PED, each band in the FT-IR spectrum can be unambiguously assigned to a specific molecular motion or a combination of motions within the this compound framework. For example, in a related derivative, bands in the FT-IR spectrum have been assigned to C-C, C-Cl, and C-N vibrations within the this compound-2,3-dione fragment based on this type of analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound, providing definitive structural confirmation.

Proton (¹H) and Carbon (¹³C) NMR Spectral Elucidation for Structural Confirmation

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide crucial information about the chemical environment of each proton and carbon atom. scielo.brrasayanjournal.co.inrsc.org In the ¹H NMR spectrum, the chemical shifts (δ), coupling constants (J), and multiplicities of the signals reveal the connectivity of the protons. For instance, the aromatic protons of the this compound ring system typically appear as doublets and doublets of doublets, with coupling constants indicative of their ortho and meta relationships. rasayanjournal.co.in

Similarly, the ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, C-Cl bonded). rasayanjournal.co.in The combined analysis of both ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure.

Table 1: Experimental NMR Data for a this compound Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-58.02 (d, J = 2.8Hz)-
H-77.62 – 7.64 (dd, J = 2.4, 8.6Hz)-
H-87.80 (d, J = 9.0Hz)-
C-2-157.3
C-38.52 (s)132.1
C-5-128.2
C-6-136.1
C-7-128.7
C-8-131.0
C-4a-138.9
C-8a-140.7

Note: Data corresponds to 2-(Benzyloxy)-6-chloroquinoxaline and serves as an illustrative example. rasayanjournal.co.in The specific shifts for this compound may vary.

Theoretical NMR Chemical Shifts via Gauge-Invariant Atomic Orbital (GIAO)-DFT Method

To complement experimental NMR data, theoretical chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, often in conjunction with DFT. uctm.eduresearchgate.netnctu.edu.tw This computational approach allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govrsc.org

The GIAO-DFT method calculates the nuclear magnetic shielding tensors for each atom in the molecule, which are then converted into chemical shifts. nctu.edu.tw These theoretical calculations can be invaluable for confirming spectral assignments, especially in cases of signal overlap or complex splitting patterns in the experimental spectra. The correlation between the calculated and experimental chemical shifts is often excellent, providing a high level of confidence in the structural elucidation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy unoccupied orbitals (π*). uctm.edu

For example, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a derivative of this compound, showed absorption maxima in the ultraviolet region. uctm.edu The experimental UV-Vis spectrum can be correlated with theoretical calculations using Time-Dependent DFT (TD-DFT) to predict the electronic transitions, including their wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved. uctm.eduresearchgate.net This analysis provides insights into the electronic structure and conjugation within the this compound system.

Experimental Absorption Maxima and Band Assignments

The ultraviolet-visible (UV-Vis) spectrum of a quinoxaline derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, was recorded in the range of 200 nm to 400 nm. uctm.edu While specific experimental absorption maxima for the parent this compound are not detailed in the provided search results, the study of its derivatives provides insight into the expected electronic transitions. The analysis of such derivatives often involves identifying chromophoric and auxochromic groups that influence the absorption spectrum. upi.edu For instance, in a related quinoxaline derivative, experimental infrared bands were identified, providing information about the vibrational modes of the quinoxaline core. uctm.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the electronic absorption spectra of molecules, including excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax). nih.govcecam.org For a derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, TD-DFT calculations were performed using the B3LYP functional and the 6-311++G(2d,2p) basis set to determine its oscillator strengths and absorption maxima. uctm.eduresearchgate.net This theoretical approach allows for the assignment of electronic transitions observed in the experimental UV-Vis spectrum. researchgate.net The correlation between experimental and theoretical data is often excellent, with coefficients of determination close to unity. uctm.edu

A study on a similar quinoxaline derivative provided a comparison of experimental and calculated absorption maxima, showcasing the utility of TD-DFT in understanding electronic transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of compounds like this compound. The molecular weight of this compound has been confirmed to be 164.59 g/mol . sigmaaldrich.comsynquestlabs.comnih.gov

Computational and Theoretical Chemistry of 6 Chloroquinoxaline Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic properties of quinoxaline (B1680401) derivatives. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for analyzing complex heterocyclic systems. core.ac.ukd-nb.info

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation, corresponding to a minimum on the potential energy surface. mdpi.com For 6-chloroquinoxaline derivatives, this is typically performed in the gas phase to understand the intrinsic properties of the isolated molecule.

Quantum chemical calculations, such as those performed on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, have utilized the B3LYP hybrid functional combined with basis sets like 6-311++G(2d,2p). uctm.eduresearchgate.net This level of theory is chosen to accurately compute the optimized structural parameters. mdpi.comuctm.edu The geometry optimization process continues until the forces on the atoms are negligible, and the structure represents a stationary point, which is confirmed by ensuring there are no imaginary frequencies in a subsequent vibrational frequency calculation. mdpi.comjmaterenvironsci.com

Following geometry optimization, a detailed analysis of the molecule's structural parameters can be conducted. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles. researchgate.net For instance, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione revealed that the calculated geometric parameters correlated well with experimental data obtained from X-ray diffraction, indicating a high level of accuracy for the chosen theoretical method. uctm.edu

The optimized structure of a related compound, this compound-2,3(1H,4H)-dione, was shown to have a non-planar structure. jmaterenvironsci.com In the case of the 1,4-diallyl derivative, calculations showed that the C9=C10 bond in the aromatic ring, with a length of 1.398 Å, is weaker and longer than the C6=C7 bond (1.387 Å). uctm.edu The N–C bond lengths in the quinoxaline system were found to be in the range of 1.361 to 1.467 Å, consistent with similar heterocyclic structures. uctm.edu

Table 1: Selected Calculated Geometrical Parameters for a this compound Derivative (Data based on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione)

ParameterBond/AtomsCalculated Value (Å/°)
Bond LengthC2 – C31.529 Å
C6 = C71.387 Å
C9 = C101.398 Å
N1 – C21.382 Å
N4 – C31.382 Å
N1 – C101.401 Å
Bond AngleC5-C10-N1120.3°
C7-C6-Cl1119.7°
Dihedral AngleC7-C6-C5-C10-0.5°
C3-N4-C5-C6-178.6°
This table is generated based on data reported for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione from DFT calculations. uctm.edu

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. imperial.ac.ukwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

For quinoxaline derivatives, the HOMO and LUMO energies are calculated using DFT. researchgate.netmdpi.com In a study of 5,8-quinolinedione-betulin hybrids, the HOMO was found to be delocalized on the betulin (B1666924) moiety, while the LUMO was localized on the 5,8-quinolinedione (B78156) part. mdpi.com For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the HOMO-LUMO energy gap was calculated to be 4.4976 eV, indicating high polarizability and reactivity. uctm.edu A smaller energy gap generally implies that the molecule is more easily excitable and more chemically reactive. researchgate.net

Table 2: Calculated Frontier Orbital Energies for a this compound Derivative (Data based on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione)

ParameterEnergy (eV)
EHOMO-6.7464
ELUMO-2.2488
Energy Gap (ΔE)4.4976
This table is generated based on data reported for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione from DFT calculations. uctm.edu

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dewuxiapptec.com The MESP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wuxiapptec.comresearchgate.net

In the analysis of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the MESP surface revealed that the most negative regions are located around the oxygen atoms of the quinoxaline-2,3-dione fragment, making them the primary sites for electrophilic interactions. uctm.eduresearchgate.netresearchgate.net Conversely, the carbon atoms in the aromatic ring were identified as regions of nucleophilic reactivity. uctm.eduresearchgate.net This analysis is instrumental in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. uctm.edu

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. faccts.deuni-muenchen.de This method provides detailed insights into bonding, hybridization, and intramolecular delocalization (charge transfer) interactions. uni-muenchen.de

NBO analysis on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione was performed to understand its electronic structure. researchgate.net The analysis includes calculating the natural charge population on each atom, which quantifies the electron distribution. researchgate.net Furthermore, second-order perturbation theory is used within the NBO framework to analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These "delocalization" corrections indicate departures from an idealized Lewis structure and are crucial for understanding phenomena like hyperconjugation and resonance. uni-muenchen.de For the quinoxaline derivative, NBO analysis helps to confirm the strength and nature of bonds, such as the strong N1-C2 and N4-C3 bonds. uctm.edu

Molecular Electrostatic Potential (MESP) Surface Analysis

Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated to quantify the reactive nature of a molecule. d-nb.inforesearchgate.netresearchgate.net These descriptors provide a quantitative basis for concepts derived from FMO and MESP analyses.

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the capacity of a molecule to receive electrons. uctm.edu

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is defined as χ = -μ. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η). researchgate.net

For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the calculated values of hardness (η = 2.2488 eV) and softness (S = 0.4447 eV) classify it as a highly polarizable and reactive compound, which is consistent with the MESP analysis. uctm.edu

Table 3: Global Reactivity Descriptors for a this compound Derivative (Data based on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione)

DescriptorFormulaCalculated Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.4976
Chemical Hardness (η)(ELUMO - EHOMO) / 22.2488
Global Softness (S)1 / η0.4447
Electronegativity (χ)4.4976
Electrophilicity Index (ω)μ² / (2η)4.4976
This table is generated based on data reported for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione from DFT calculations. uctm.edu

Fukui Indices for Local Reactivity Analysis

Fukui indices are powerful quantum chemical descriptors used to predict the local reactivity of different atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. schrodinger.comsubstack.com These indices are derived from the change in electron density at a specific atomic position when an electron is added to or removed from the molecule. substack.com For quinoxaline derivatives, Fukui indices help identify the most probable sites for chemical reactions.

For instance, in derivatives like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, density functional theory (DFT) calculations have shown that the oxygen atoms of the quinoxaline-2,3-dione fragment influence the electrophilic reactivity. researchgate.netuctm.edu Conversely, the nucleophilic reactivity is primarily dependent on the carbon atoms within the aromatic ring. researchgate.netuctm.edu The calculation of condensed Fukui indices involves determining the atomic charges in the neutral, anionic, and cationic states of the molecule. substack.com The sites with the highest values of f(+) are most susceptible to nucleophilic attack, while those with the highest f(-) values are prone to electrophilic attack. schrodinger.comsubstack.com

Absolute Electronegativity and Hardness Calculations

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopman's theorem. uctm.edujmaterenvironsci.com The formulas are as follows:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Absolute Electronegativity (χ) = (I + A) / 2

Absolute Hardness (η) = (I - A) / 2

For this compound derivatives studied as corrosion inhibitors, these quantum chemical parameters are correlated with their inhibition efficiency. jmaterenvironsci.com A high HOMO energy (E_HOMO) indicates a greater tendency to donate electrons, which is beneficial for adsorption on a metal surface. A low LUMO energy (E_LUMO) suggests a higher capacity to accept electrons. jmaterenvironsci.com

Table 1: Calculated Quantum Chemical Properties for a Quinoxaline Derivative

ParameterValue (Gas Phase)Value (Aqueous Phase)
E_HOMO-7.06 eV-7.46 eV
E_LUMO-1.97 eV-1.98 eV
Energy Gap (ΔE)5.09 eV5.48 eV
Ionization Potential (I)7.06 eV7.46 eV
Electron Affinity (A)1.97 eV1.98 eV
Electronegativity (χ)4.51 eV4.72 eV
Hardness (η)2.55 eV2.74 eV
Softness (σ)0.39 eV⁻¹0.36 eV⁻¹

This table presents theoretical data for a representative quinoxaline derivative, illustrating the typical values obtained from DFT calculations. jmaterenvironsci.com

Electronic Charge Transfer Calculations

The fraction of electrons transferred (ΔN) from an inhibitor molecule to a metal surface, like iron, is a key parameter in corrosion inhibition studies. This value can be calculated using the absolute electronegativity and hardness of both the inhibitor molecule and the metal atom. jmaterenvironsci.comresearchgate.net The formula, based on Pearson's electronegativity equalization principle, is:

ΔN = (χ_Fe - χ_inh) / [2 * (η_Fe + η_inh)]

Here, χ_Fe and η_Fe are the absolute electronegativity and hardness of the iron atom (theoretically, χ_Fe ≈ 7 eV and η_Fe ≈ 0 eV for bulk iron), and χ_inh and η_inh are the corresponding values for the inhibitor molecule. jmaterenvironsci.comresearchgate.net A positive value of ΔN indicates that the molecule tends to donate electrons to the metal surface. researchgate.net This process of charge transfer is crucial for the formation of a protective film that inhibits corrosion. mdpi.com Methods like the electrophilicity-based charge transfer (ECT) method can also be employed to investigate interactions between the molecule and other entities, such as DNA bases. researchgate.net

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for predicting crystal packing and material properties.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. uctm.eduresearchgate.net It partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify and analyze different types of intermolecular contacts. iucr.org

Characterization of Non-Covalent Interactions

The stability of the crystal structure of this compound derivatives is determined by various non-covalent interactions. rsc.org While classical strong hydrogen bonds may be absent in some derivatives, a network of weaker interactions often dictates the molecular assembly. uctm.edu

These can include:

Weak C–H···O hydrogen bonds: These interactions can form chains of molecules within the crystal lattice. uctm.edu

π-π stacking interactions: The aromatic rings of the quinoxaline core can stack on top of each other, contributing to crystal stability. The distances between the centroids of these rings are typically in the range of 3.3 to 3.8 Å. nih.gov

C–H···π interactions: Hydrogen atoms can interact with the electron cloud of the aromatic rings. rsc.org

Halogen-involved interactions: The chlorine atom can participate in interactions such as C···Cl contacts. researchgate.net

In the crystal structure of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, for example, weak C–H···O and π-ring intermolecular interactions are influential in the crystal packing. uctm.edu

Table 2: Intermolecular Contacts for a Quinoxaline Derivative from Hirshfeld Surface Analysis

Contact TypeContribution to Hirshfeld Surface (%)
H···H48.7
C···H/H···C32.0
O···H/H···O15.4
C···C1.9
N···H/H···N1.1

This table shows a representative distribution of intermolecular contacts for a quinoxaline derivative, highlighting the prevalence of H-bond and van der Waals interactions. iucr.org

Simulation Methods for Adsorption Phenomena (e.g., Monte Carlo Simulation for Corrosion Inhibition Mechanisms)

Monte Carlo (MC) simulations are employed to study the adsorption of inhibitor molecules onto a metal surface, providing insights into the most stable adsorption configurations and the interaction energies involved. jmaterenvironsci.comresearchgate.net This method is particularly useful for understanding corrosion inhibition mechanisms at the molecular level. mdpi.comjmaterenvironsci.com

In a typical MC simulation for corrosion inhibition, a simulation box is created containing the metal surface (e.g., an Fe (111) or Fe (110) plane), the inhibitor molecules, and solvent molecules (e.g., water). mdpi.comjmaterenvironsci.com The system's energy is minimized to find the most favorable adsorption sites for the inhibitor on the metal surface. jmaterenvironsci.com The adsorption energy, which is a key output of the simulation, indicates the strength of the interaction between the inhibitor and the surface. A more negative (i.e., higher absolute value) adsorption energy suggests a stronger and more stable adsorption, which generally correlates with higher inhibition efficiency. jmaterenvironsci.com

For quinoxaline derivatives, MC simulations have shown that these molecules tend to adsorb in a flat-lying orientation on the metal surface. mdpi.com This orientation maximizes the contact between the molecule's π-systems and heteroatoms with the surface, facilitating effective protection against corrosion. mdpi.comjmaterenvironsci.com The results from MC simulations often show good agreement with experimental findings and DFT calculations, providing a comprehensive understanding of the inhibition process. researchgate.netjmaterenvironsci.com

Medicinal Chemistry and Biological Activity of 6 Chloroquinoxaline Derivatives

Antimicrobial Activity

Derivatives of 6-chloroquinoxaline have demonstrated significant antimicrobial potential, with studies revealing their effectiveness against a range of pathogenic bacteria and fungi. nih.gov The structural modifications on the quinoxaline (B1680401) core play a crucial role in modulating their antimicrobial spectrum and potency. rasayanjournal.co.in

The antibacterial properties of this compound derivatives have been extensively investigated, revealing their capacity to inhibit the growth of both Gram-positive and Gram-negative bacteria. rasayanjournal.co.innih.gov

Numerous studies have reported the in vitro antibacterial activity of newly synthesized this compound derivatives against a panel of standard bacterial strains. For instance, a series of 2-substituted-6-chloroquinoxalines were evaluated using the agar (B569324) well-diffusion method against Staphylococcus aureus (ATCC-6538), Bacillus subtilis (ATCC-6633), Escherichia coli (ATCC-11229), and Pseudomonas aeruginosa (ATCC-29213). rasayanjournal.co.in Several of these compounds exhibited significant zones of inhibition, with some showing better activity than the standard drug, chloramphenicol. rasayanjournal.co.in

Another study focused on quinoxaline-6-carbaldehyde (B160717), a derivative of this compound, which was tested against 414 bacterial isolates. derpharmachemica.com The majority of S. aureus and Vibrio cholerae isolates were inhibited at concentrations of 100 µg/ml. derpharmachemica.com Bacilli and salmonellae also showed sensitivity to this compound. derpharmachemica.com However, isolates of Escherichia coli, Pseudomonas, and Klebsiella species were mostly resistant. derpharmachemica.com

The table below summarizes the antibacterial activity of selected this compound derivatives from a study, highlighting their efficacy against various bacterial strains.

CompoundGram-Positive Strains (Zone of Inhibition in mm)Gram-Negative Strains (Zone of Inhibition in mm)
S. aureusB. subtilisE. coliP. aeruginosa
3a12141311
3b13121412
3c20222423
3d21232224
3e14131214
3f19182022
Chloramphenicol (Standard)18202221

Data sourced from a study on 2-substituted 6-chloro-quinoxaline derivatives. rasayanjournal.co.in

The minimum inhibitory concentration (MIC) is a crucial quantitative measure of a compound's antibacterial potency. scielo.br For this compound derivatives, MIC values are typically determined using broth or agar dilution methods. derpharmachemica.com

In one study, the MIC of quinoxaline-6-carbaldehyde was determined against various bacteria. derpharmachemica.com The drug inhibited most of the tested bacterial isolates at concentrations between 25-100 μg/ml, with a few being sensitive at a lower concentration of 10 μg/ml. derpharmachemica.com For Shigella dysenteriae 7, the MIC was found to be 25 μg/ml. derpharmachemica.com Another research effort synthesized a series of 3,6-disubstituted- and 2,3,6-trisubstituted-quinoxalines and found that one compound, in particular, exhibited a broad-spectrum antibacterial activity with MIC values ranging from 0.01–0.24 µg/ml, which was more potent than the reference drug streptomycin (B1217042) (MIC= 0.03–0.97 µg/ml). researchgate.net

The table below presents the MIC values for selected quinoxaline derivatives against various microorganisms.

CompoundB. subtilis (μg/mL)S. aureus (μg/mL)E. coli (μg/mL)P. vulgaris (μg/mL)C. albicans (μg/mL)A. flavus (μg/mL)
2d1632832>256>256
3c163283264128
3f323216163232
41632163264128
6a163232323232
6b323216163232
10>256>256>256>2561616

Data sourced from a study on new substituted quinoxalines. mdpi.com

Distinguishing between bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) action is vital for understanding the therapeutic potential of an antimicrobial agent. wikipedia.org This is often determined by comparing the minimal bactericidal concentration (MBC) to the MIC. nih.gov An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. vt.edu

For quinoxaline-6-carbaldehyde, it was found to be bacteriostatic against Shigella dysenteriae 7 and bactericidal against S. aureus. derpharmachemica.com In a study on quinoxaline derivatives, some compounds were identified as bactericidal due to their low MBC/MIC ratios. Further research on phenyl substituted quinoxalines also involved assessing their relative bactericidal and bacteriostatic activities. nih.gov

While in vitro studies provide valuable initial data, in vivo testing in animal models is essential to confirm the antibacterial efficacy of a compound. derpharmachemica.com Quinoxaline-6-carbaldehyde's antibacterial activity was confirmed through animal experiments, where its toxicity and protective efficacy were also evaluated. derpharmachemica.com In another study, specific quinoxaline 1,4-di-N-oxide derivatives were evaluated in vivo, with one compound showing activity in reducing CFU counts in the lungs and spleens of infected mice after oral administration.

In addition to their antibacterial properties, this compound derivatives have also shown promise as antifungal agents. nih.gov A study investigating novel quinoxaline derivatives demonstrated significant antifungal activities. Similarly, other research has highlighted the antifungal potential of various synthesized quinoxaline compounds. nih.gov For instance, some 2-sulphonylquinoxalines and 3-[(alkylthio)methyl]quinoxaline-1-oxide derivatives have been reported as compounds with high antifungal activity. core.ac.uk

The table below shows the antifungal activity of some new quinoxaline derivatives.

CompoundA. niger (Zone of Inhibition in mm)C. albicans (Zone of Inhibition in mm)
41210
5a-10
5b-11
5c-10
5d-10
5e-10
61112
7a1211
7b10-
7c11-
7d10-
7e11-
Fluconazole (Standard)1516

Data sourced from a study on new quinoxaline derivatives. nih.gov A "-" indicates no activity.

Elucidation of Bacteriostatic versus Bactericidal Action

Antimycobacterial Activity

Derivatives of this compound have been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. In the search for new therapeutic agents, particularly for multidrug-resistant strains, these compounds have shown promise. researchgate.netul.ac.za

One area of research has focused on quinoxaline 1,4-di-N-oxides (QdNOs). Based on the structural similarities between QdNOs and vitamin K, which is vital for the metabolism of M. tuberculosis, a series of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were evaluated. mdpi.com These studies revealed that N-oxide fragments play a significant role in the inhibition of mycobacterial growth. mdpi.com For instance, certain 6-chloro derivatives demonstrated notable activity against the M. tuberculosis H37Rv strain. researchgate.netmdpi.com

Further modifications, such as the introduction of a halogen atom at the 6-position of the quinoxaline ring in 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, have been shown to increase antimycobacterial activity. researchgate.net In another study, a series of quinoxaline alkynyl derivatives were synthesized from 3-(6-chloroquinoxalin-2-yl)prop-2-yn-1-ol. One of these compounds exhibited high activity against the M. tuberculosis H37RV strain with a minimum inhibitory concentration (MIC90) of 1.13 µM. ul.ac.za Additionally, some 6-chloro-substituted compounds were found to be more active and possess a better safety profile compared to their unsubstituted counterparts. researchgate.net

Research has also explored QdNOs containing various nitrogenous heterocyclic moieties. Four such compounds, including a 6-imidazolyl and a 6-(1,2,4-triazol-1-yl) substituted derivative, displayed potent activity against the M. tuberculosis H37Rv strain with MIC values of ≤ 0.25 μg/mL and exhibited low toxicity. researchgate.netmdpi.com The 6-(1,3,4-triazol-1-yl) substituted derivative, in particular, showed high antitubercular activity in a macrophage model infected with M. tuberculosis. mdpi.com

Anticancer / Cytotoxic Activity

The this compound scaffold is a key pharmacophore in the development of new anticancer agents, with various derivatives demonstrating significant cytotoxic effects against a range of human cancer cell lines. nih.govsci-hub.se

Numerous studies have confirmed the in vitro cytotoxic potential of this compound derivatives against several human cancer cell lines, including colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and gastric carcinoma (MKN-45). nih.govekb.egsci-hub.se

For example, a series of newly synthesized this compound derivatives were tested for their cytotoxic activities against HCT-116 and MCF-7 cell lines. One particular compound showed more potent cytotoxic activity against both HCT-116 (IC50 6.18 μM) and MCF-7 (IC50 5.11μM) cell lines than the reference drug, doxorubicin. ekb.eg Another study reported a series of quinoxaline derivatives, with one compound exhibiting the best anticancer activity against HCT116 and MCF-7 cell lines with IC50 values of 2.5 µM and 9 µM, respectively. nih.gov

Chalcone-quinoxalin conjugates have also been evaluated. One such compound containing a this compound moiety demonstrated excellent activity against MCF-7 cells with an IC50 value of 9.1lM. sci-hub.se Furthermore, derivatives of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl] have shown potent inhibition of various human cancer cells at nanomolar concentrations. sci-hub.se

A critical feature of solid tumors is the presence of hypoxic (low oxygen) regions, which are often resistant to standard cancer therapies. nih.gov Quinoxaline 1,4-di-N-oxide (QdNO) derivatives have been specifically investigated for their selective toxicity toward these hypoxic cells. nih.govscielo.br This selectivity is a highly desirable characteristic for anticancer drugs. nih.gov

The bioreductive activation of these compounds is thought to be driven by the 1,4-di-N-oxide moiety. nih.gov Studies on a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides with substituents at the 6- and/or 7- positions have shown that compounds with electron-withdrawing groups, such as a chloro group, are more readily reduced and thus more active in hypoxic conditions. nih.govfrontiersin.org The 6(7)-chloro compounds, in particular, demonstrated the greatest hypoxia selectivity. nih.gov

In one study, a palladium(II) complex with 3-amino-6(7)-chloroquinoxaline-2-carbonitrile N(1),N(4)-dioxide as a ligand was found to be a more potent cytotoxin in hypoxia (Potency = 5.0 microM) than the free ligand itself and the well-known hypoxia-selective drug, tirapazamine. frontiersin.orgresearchgate.net Similarly, a vanadyl complex with 3-amino-6(7)-chloroquinoxaline-2-carbonitrile N1, N4-dioxide also showed excellent selective cytotoxicity in hypoxic conditions while being non-toxic in aerobic (normal oxygen) environments. researchgate.net

The potency of this compound derivatives as anticancer agents is commonly expressed by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Studies have reported a wide range of IC50 values for various this compound derivatives against different cancer cell lines, demonstrating their potential as effective cytotoxic agents. nih.govekb.egsci-hub.se

Table 1: IC50 Values of Selected this compound Derivatives against Human Cancer Cell Lines

Compound TypeCancer Cell LineIC50 Value (µM)Reference
This compound derivativeHCT-1166.18 ekb.eg
This compound derivativeMCF-75.11 ekb.eg
Quinoxaline derivative VIIIcHCT-1162.5 nih.gov
Quinoxaline derivative VIIIcMCF-79 nih.gov
Chalcone-quinoxalin conjugate A5MCF-79.1 sci-hub.se
Quinoxaline derivative XVaHCT-1164.4 nih.gov
Quinoxaline derivative XVaMCF-75.3 nih.gov

To fully understand the anticancer potential of this compound derivatives, researchers have investigated the molecular mechanisms through which they exert their cytotoxic effects.

One of the key mechanisms identified is the inhibition of topoisomerase II enzymes (Topo II). These enzymes are crucial for managing DNA topology during replication and transcription, and their disruption can trigger cell death. frontiersin.orgnih.gov Compounds that stabilize the complex formed between Topo II and DNA during the cleavage process are known as Topo II poisons. frontiersin.orgnih.gov

Chloroquinoxaline sulfonamide (CQS, NSC 339004), a compound active against various solid tumors, has been identified as a poison for both topoisomerase II alpha (Topo IIα) and topoisomerase II beta (Topo IIβ). nih.govresearchgate.net This dual inhibitory action disrupts the normal function of these essential enzymes, leading to the antineoplastic effects observed. researchgate.net It is noteworthy that the detection of this poisoning activity can be highly dependent on the specific laboratory methods used. nih.govresearchgate.net The structural similarity of CQS to other known Topo IIβ-specific drugs prompted this investigation into its mechanism. nih.gov

Mechanistic Investigations of Antineoplastic Action

Induction of DNA Double-Stranded Breaks and Subsequent Apoptosis

Certain quinoxaline derivatives exert their anticancer effects by inducing significant damage to cellular DNA, specifically by causing double-stranded breaks (DSBs). This damage triggers a cascade of cellular events that ultimately leads to programmed cell death, or apoptosis.

For instance, studies on 6-nitroquinoxaline (B1294896) derivatives have shown that they can lead to the induction of DNA double-stranded breaks, causing the cell cycle to arrest at the G0/G1 and G2/M phases, which culminates in apoptotic cell death in HCT-116 colon cancer cells. nih.gov This mechanism of action is a hallmark of many DNA-damaging anticancer agents. nih.gov

Further research has identified other quinoxaline-based compounds that are potent inducers of apoptosis. A specific N-allyl quinoxaline derivative, referred to as compound 8, was found to trigger apoptosis in A549 lung cancer and MCF-7 breast cancer cells. mdpi.com Similarly, a nicotinamide-based quinoxaline derivative (identified as compound 6) was shown to induce both early and late-stage apoptosis in HCT-116 cells. scielo.br Another promising agent, a piperazinylquinoxaline-based derivative known as compound 11, significantly increased the rate of apoptosis in HepG-2 liver cancer cells. tandfonline.com In the same cell line, the nih.govnih.govoncotarget.comtriazolo[4,3-a]quinoxaline derivative 25d also demonstrated the ability to induce apoptosis. mdpi.com

The apoptotic mechanism was further elucidated in studies involving a quinoxaline-based derivative designated as compound IV. Treatment of prostate cancer (PC-3) cells with this compound led to a significant upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while simultaneously downregulating the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.gov

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

A key strategy in modern cancer therapy is the inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein in this pathway, making it a prime target for anticancer drugs. Several this compound derivatives have been specifically designed and synthesized to act as VEGFR-2 inhibitors.

One such series of this compound derivatives produced a lead, compound 6, which demonstrated potent cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 6.18 µM and 5.11 µM, respectively. nih.govmdpi.com

Other quinoxaline-based scaffolds have also yielded powerful VEGFR-2 inhibitors. A series of piperazinylquinoxaline derivatives were evaluated, with compound 11 emerging as a highly promising candidate. It displayed potent inhibition of VEGFR-2 with an IC₅₀ value of 0.19 µM, alongside significant cytotoxicity against a panel of cancer cell lines including A549 (lung), HepG-2 (liver), Caco-2 (colon), and MDA (breast) cells. tandfonline.comnih.gov

In another study, nih.govnih.govoncotarget.comtriazolo[4,3-a]quinoxaline derivatives were synthesized and tested. mdpi.com Several of these compounds showed remarkable inhibitory activity against VEGFR-2, with IC₅₀ values in the low nanomolar range. mdpi.com

The table below summarizes the VEGFR-2 inhibitory activity of selected quinoxaline derivatives.

Compound IDDerivative ClassVEGFR-2 IC₅₀Target Cancer Cell LineCytotoxicity IC₅₀Reference
Compound 6 This compoundNot specifiedHCT-1166.18 µM nih.govmdpi.com
MCF-75.11 µM nih.govmdpi.com
Compound 11 Piperazinylquinoxaline0.19 µMHepG-29.52 µM tandfonline.comnih.gov
Compound 25d nih.govnih.govoncotarget.comTriazolo[4,3-a]quinoxaline3.4 ± 0.3 nMHepG24.1 ± 0.4 µM mdpi.com
Compound 25e nih.govnih.govoncotarget.comTriazolo[4,3-a]quinoxaline5.2 ± 0.4 nMMCF-77.3 ± 0.6 µM mdpi.com
Compound 6 Nicotinamide-based60.83 nMHCT-1169.3 ± 0.02 µM scielo.br
HepG-27.8 ± 0.025 µM scielo.br
Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its deregulation is implicated in numerous human cancers. nih.gov The quinoxaline scaffold has been identified as a basis for developing c-Met inhibitors, often acting as selective ATP competitive inhibitors. eurekaselect.com

While research into specific this compound derivatives as c-Met inhibitors is ongoing, studies on related heterocyclic structures highlight the potential of this chemical class. For example, a series of nih.govnih.govoncotarget.comtriazolo[4,3-a]pyrazine derivatives were developed as dual inhibitors of c-Met and VEGFR-2. researchgate.net Among these, compounds 17a, 17e, and particularly 17l, demonstrated excellent inhibitory activity against c-Met kinase at the nanomolar level. researchgate.net Compound 17l was the most potent, with a c-Met IC₅₀ of 26 nM. researchgate.net

Similarly, quinazolinone hydrazide triazole derivatives, which are structurally related to quinoxalines, have been investigated as c-Met inhibitors. researchgate.net Compound CM9 from this series showed notable inhibitory activity against MET kinase. researchgate.net The broader family of quinoline (B57606) derivatives has also produced selective c-Met kinase inhibitors. These findings collectively suggest that the this compound framework is a promising scaffold for the design of novel c-Met kinase inhibitors.

In Vivo Tumor Growth Inhibition in Animal Models

The anticancer potential of quinoxaline derivatives observed in laboratory cell studies (in vitro) has been validated in animal (in vivo) models, demonstrating their ability to inhibit tumor growth in a living system.

An imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, was tested in a xenograft model where A549 human lung cancer cells were implanted in nude mice. scielo.br The study found that compound 6b significantly suppressed tumor volume, with the high-dose group (30 mg/kg) achieving a 33% tumor growth inhibition. scielo.br

In another study, an N-allyl quinoxaline derivative (compound 8) was evaluated in a solid-Ehrlich carcinoma model. mdpi.com This compound showed a remarkable tumor inhibition ratio of 68.19%, which was comparable to the standard chemotherapy drug 5-FU. mdpi.com

A different quinoxaline-based derivative, referred to as compound IV, was tested in an Ehrlich solid tumor model and was found to significantly reduce both tumor volume and weight with minimal toxicity. nih.gov Furthermore, the imidazoquinoxaline derivative EAPB0203 was tested in mice xenografted with M4Be melanoma cells, where it caused a significant decrease in tumor size compared to both control and the reference drug fotemustine. nih.gov

These studies, utilizing various animal models such as patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), confirm that quinoxaline derivatives possess profound in vivo anticancer efficacy and represent a viable template for developing new cancer therapeutics. nih.goveurekaselect.com

Assessment of Non-Cytotoxicity to Normal Cells

A critical aspect of cancer chemotherapy is selectivity—the ability of a drug to kill cancer cells while sparing healthy, normal cells. Several studies have demonstrated that certain this compound derivatives possess this desirable characteristic.

For example, a promising this compound derivative, compound 6, was evaluated for its effect on the normal human fibroblast cell line WI-38. nih.govmdpi.com The results confirmed that the compound was selective, showing significantly lower toxicity to the normal cells compared to the cancer cell lines it was tested against. nih.govmdpi.com

This selectivity is not limited to a single derivative. A series of tetrazolo[1,5-a]quinoxaline (B8696438) derivatives were found to be non-cytotoxic to normal cells, with IC₅₀ values greater than 100 μg/mL, indicating a high margin of safety. oncotarget.com Similarly, an N-allyl quinoxaline (compound 8) that was highly potent against A549 and MCF-7 cancer cells was found to be non-cytotoxic to normal WISH and MCF-10A cells, with IC₅₀ values exceeding 100 µM. mdpi.com Other research on different heterocyclic compounds has also emphasized the goal of designing molecules that show no cytotoxic effects on normal cells.

Antiviral Activity

Potential as Influenza Inhibitors

The versatile quinoxaline scaffold has demonstrated potential beyond cancer treatment, with research indicating its promise as a source of antiviral agents. Recent studies have highlighted the activity of quinoxaline-based compounds against various viruses, including the influenza virus.

A study focusing on the antiviral properties of quinoxaline derivatives reported that these compounds show promising activity against influenza, among other viruses. One particular derivative, QD-7, exhibited significant inhibition against the influenza virus with an IC₅₀ value of 4.8 µM. The research suggests that the quinoxaline ring, when combined with appropriate substitutions, is a key factor in this antiviral activity. Importantly, these compounds were also found to be non-toxic to the host cells, making them viable candidates for further drug development. While other chemical scaffolds like sialic acid and quinolizidine (B1214090) derivatives are also being explored as influenza inhibitors, the unique properties of quinoxalines make them an important area of investigation for new anti-influenza therapies.

Activity against Coronaviruses (e.g., SARS-CoV, SARS-CoV-2, HCoV-OC43)

Quinoxaline derivatives have garnered significant attention for their potential as antiviral agents, particularly against respiratory pathogens like coronaviruses. nih.gov The structural framework of quinoxaline allows for extensive functionalization, making it a versatile scaffold for developing inhibitors that can target various viral proteins and pathways. nih.gov

Research has explored the efficacy of these compounds against several coronaviruses, including SARS-CoV, SARS-CoV-2, and Human Coronavirus OC43 (HCoV-OC43). nih.govmdpi.com For instance, a 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione compound has been identified as an inhibitor of coronavirus replication. nih.gov In the context of SARS-CoV-2, in silico docking studies have been employed to evaluate the binding affinity of novel this compound derivatives to key viral targets. nih.gov One such study focused on a 3-alkynyl substituted 2-chloroquinoxaline (B48734) template, designed based on the structures of known antiviral agents like chloroquine (B1663885) and favipiravir (B1662787), to assess its potential interaction with the nucleotide-binding site of the SARS-CoV-2 nucleocapsid (N) protein. nih.gov

Furthermore, the structural similarities between the proteases of SARS-CoV-2 and other viruses like Hepatitis C virus (HCV) have led to the investigation of existing quinoxaline-based drugs. nih.gov Glecaprevir, a known HCV protease inhibitor containing a quinoxaline moiety, is being explored for its potential therapeutic effects against SARS-CoV-2. nih.gov

Studies on other human coronaviruses, such as HCoV-OC43, have also shown promising results. Certain natural flavonoid derivatives, for instance, have demonstrated pan-coronavirus antiviral activity, inhibiting the replication of HCoV-OC43 in cell cultures. mdpi.com While not all tested compounds are this compound derivatives, this research highlights the broad potential of targeting conserved viral components across different coronaviruses.

Some pyrazine (B50134) derivatives have shown significant activity against coronaviruses. dovepress.com For example, one compound exhibited an IC50 value of 0.120 mM and a CC50 value of 0.378 mM against a coronavirus, which is comparable to the control drug favipiravir. dovepress.com Another favipiravir analog, cyanorona-20, demonstrated potent anti-SARS-CoV-2 activity by inhibiting the RNA-dependent RNA polymerase (RdRp) with an EC50 value of 450 nM. dovepress.com

Elucidation of Viral Replication Inhibition Mechanisms (e.g., RNA-binding of Nucleoprotein)

The primary mechanism by which many antiviral compounds, including quinoxaline derivatives, inhibit viral replication is by interfering with essential viral processes. nih.gov A key target in coronaviruses is the nucleocapsid (N) protein, which is crucial for encapsulating the viral RNA genome and is involved in various aspects of the viral life cycle. thenativeantigencompany.com The N protein binds to the viral RNA to form a helical ribonucleoprotein complex, a fundamental step in virion assembly. thenativeantigencompany.comarxiv.org

One of the proposed mechanisms for the antiviral activity of certain quinoxaline derivatives is the inhibition of the N protein's RNA-binding function. nih.govarxiv.org By binding to the N protein, these compounds can disrupt the formation of the ribonucleoprotein complex, thereby halting viral replication. nih.gov The N protein is a highly conserved structural protein among coronaviruses, making it an attractive target for broad-spectrum antiviral therapies. arxiv.org

The process of viral replication involves the translation of viral RNA by the host cell's ribosomes, which is the initial synthetic event in the coronavirus life cycle. arxiv.org For this to occur, a portion of the N proteins must dissociate from the ribonucleocapsid to expose the RNA. arxiv.org Compounds that interfere with this process, either by preventing dissociation or by binding to the exposed RNA or the N protein itself, can effectively inhibit viral replication. arxiv.org

Furthermore, the N protein of coronaviruses has been identified as a viral suppressor of RNA silencing (VSR), a host antiviral defense mechanism. nih.gov The N protein's ability to bind to double-stranded RNA is critical for this VSR activity. nih.gov Therefore, compounds that disrupt the RNA-binding capacity of the N protein could potentially restore the host's innate antiviral response.

Phosphorylation of the N protein is a regulatory mechanism that can influence its ability to bind RNA. researchgate.net Specific phosphorylation patterns can induce a conformational change in the N protein, leading to the inhibition of RNA binding. researchgate.net This suggests that targeting the host kinases responsible for this phosphorylation or mimicking the effect of phosphorylation with small molecules could be a viable antiviral strategy.

Anti-inflammatory Activity

In Vitro Inhibition of Soybean Lipoxygenase (LOX)

Several this compound derivatives have been evaluated for their anti-inflammatory properties through in vitro assays, with a focus on the inhibition of soybean lipoxygenase (LOX). The LOX enzyme is involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. cabidigitallibrary.org Therefore, inhibitors of this enzyme are considered to have potential as anti-inflammatory agents. cabidigitallibrary.org

In one study, a series of novel ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and their pyrazole (B372694) analogues were synthesized and tested for their ability to inhibit soybean lipoxygenase. researchgate.net One of the compounds demonstrated promising in vitro inhibition with an IC50 value of less than 1 µM. researchgate.net

The inhibition of lipoxygenase by various compounds is a well-established method for screening anti-inflammatory potential. cabidigitallibrary.orgmdpi.com The catalytic site of soybean lipoxygenase shares similarities with human lipoxygenases, making it a relevant model for such studies. cabidigitallibrary.org

In Vivo Anti-inflammatory Effect Studies (e.g., Carrageenin-induced Edema Model)

The in vivo anti-inflammatory activity of this compound derivatives has been investigated using the carrageenan-induced paw edema model in rats, a standard and reliable method for assessing acute inflammation. ijplsjournal.commdpi.com In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). mdpi.combrieflands.com

A study on a series of quinoxaline derivatives demonstrated their potential to reduce carrageenan-induced paw edema. ijplsjournal.com However, it was noted that the presence of a chloro group at the 6th position of the quinoxaline ring resulted in reduced anti-inflammatory activity compared to other derivatives in the same series. ijplsjournal.com Another study involving 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives showed that these compounds inhibited carrageenan-induced rat paw edema by 4.5% to 56.1%. researchgate.net The most potent compound in this series exhibited a 56.1% inhibition in the in vivo experiment. researchgate.net

The table below presents the percentage of edema inhibition for selected quinoxaline derivatives in the carrageenan-induced rat paw edema model.

CompoundPercentage of Edema Inhibition (%)Reference
Compound 5f (a quinoxaline derivative)84.15 ijplsjournal.com
Diclofenac Sodium (standard drug)83.22 ijplsjournal.com
Compound 2a (a 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivative)56.1 researchgate.net

Antioxidant Activity

Evaluation of Radical Scavenging Properties

The antioxidant potential of this compound derivatives has been assessed through their ability to scavenge free radicals. Antioxidant activity is often associated with anti-inflammatory properties, as reactive oxygen species can contribute to the inflammatory process.

A study on 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and their pyrazole analogues revealed that these compounds possess significant radical scavenging activities. researchgate.net The evaluation of antioxidant properties is commonly carried out using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. ajol.info In this assay, the ability of a compound to donate an electron and decolorize the purple DPPH radical is measured. ajol.info

Research on other heterocyclic compounds, such as pyrrolo[2,3-b]quinoxaline derivatives, has also demonstrated their potential as radical scavengers. rsc.org One such derivative showed promising hydroxyl radical scavenging activity in non-polar environments, comparable to reference antioxidants like Trolox and gallic acid. rsc.org

The table below shows the radical scavenging activity of a pyrrolo[2,3-b]quinoxaline derivative.

CompoundRadical Scavenging Activity (Overall Rate Constant in M⁻¹ s⁻¹)EnvironmentRadical ScavengedReference
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a)8.56 × 10⁸Pentyl ethanoate (non-polar)HO˙ rsc.org

Antidiabetic Activity

Inhibition of Secretory Phospholipase A2 (sPLA2)

Quinoxaline derivatives have been identified as potential agents for managing diabetes-related complications through the inhibition of secretory phospholipase A2 (sPLA2). nih.govresearchgate.net The inhibition of sPLA2 is considered a therapeutic strategy to control elevated post-prandial blood glucose levels. nih.gov

In the quest for effective sPLA2 inhibitors, researchers have synthesized and evaluated various quinoxaline-based compounds. nih.govresearchgate.net A series of quinoxaline sulfonohydrazide derivatives were designed to target both sPLA2 and α-glucosidase. nih.gov Within this series, compound 6a emerged as a particularly potent sPLA2 inhibitor, demonstrating an IC50 value of 0.0475 µM. researchgate.netmedchemexpress.com This highlights the potential of the quinoxalinone scaffold in developing novel heterocyclic inhibitors of sPLA2. nih.gov The design of these inhibitors often involves creating a small, focused library of compounds and utilizing molecular modeling to understand the structure-activity relationship (SAR) and rationalize the observed inhibitory activities. nih.govresearchgate.net

Table 1: sPLA2 Inhibitory Activity of Selected Quinoxaline Derivatives
CompoundTargetIC50 (µM)Source
6asPLA20.0475 researchgate.netmedchemexpress.com

Inhibition of Alpha-Glucosidase

Quinoxaline derivatives have demonstrated notable potential as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. researchgate.netontosight.ai By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. d-nb.info

Several studies have explored the α-glucosidase inhibitory effects of various quinoxaline-based compounds. For instance, a series of diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and screened, with many exhibiting good inhibitory activity, some with IC50 values significantly lower than the standard drug, acarbose (B1664774). d-nb.info One of the most potent derivatives, 7e , which features a 3-fluorophenyl moiety, was found to be a competitive inhibitor of the enzyme. d-nb.info

In another study, quinoxaline-sulfonamide derivatives were evaluated for their antidiabetic potential. A bis-sulfonamide quinoxaline derivative, 4 , showed a potent inhibitory percentage of 75.36 ± 0.01% against α-glucosidase, surpassing that of acarbose (57.79 ± 0.01%). researchgate.net Similarly, certain N-allyl- ontosight.ainih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine derivatives, such as 10a , also displayed significant inhibitory activity against α-glucosidase. dntb.gov.ua

Furthermore, a series of indeno[1,2-b] quinoxalines carrying thiazole (B1198619) hybrids were synthesized and tested. nih.gov Among them, compounds 4, 6, 8, and 16 were identified as the most potent, with IC50 values for α-glucosidase inhibition ranging from 0.982 ± 0.04 to 10.19 ± 0.21 µM, which is moderate to potent when compared to acarbose (IC50 = 0.316 ± 0.02 µM). nih.govtandfonline.com Additionally, a novel series of 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazole were designed as α-glucosidase inhibitors. The most potent among them, 7h , featuring a para-fluorine atom, exhibited a competitive inhibition with an IC50 value of 98.0 ± 0.3 µM. nih.govnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Quinoxaline Derivatives
CompoundTypeIC50 (µM)Inhibition Percentage (%)Source
7e Diphenylquinoxaline-6-carbohydrazide hybrid110.6 ± 6.0- d-nb.info
4 Bis-sulfonamide quinoxaline derivative-75.36 ± 0.01 researchgate.net
10a N-allyl- ontosight.ainih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine-75.36 ± 0.01 dntb.gov.ua
4 Indeno[1,2-b] quinoxaline-thiazole hybrid0.982 ± 0.04- nih.govtandfonline.com
6 Indeno[1,2-b] quinoxaline-thiazole hybrid-- nih.govtandfonline.com
8 Indeno[1,2-b] quinoxaline-thiazole hybrid-- nih.govtandfonline.com
16 Indeno[1,2-b] quinoxaline-thiazole hybrid10.19 ± 0.21- nih.govtandfonline.com
7h 6-chloro-2-methoxyacridine-triazole derivative98.0 ± 0.3- nih.govnih.gov
Acarbose (Standard) -750.0 ± 10.557.79 ± 0.01 researchgate.netd-nb.info

Kinase Inhibitory Activity (General)

The quinoxaline scaffold is a recognized pharmacophore in the development of kinase inhibitors. bme.huresearchgate.net These derivatives have been investigated for their ability to inhibit various protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. researchgate.net The kinase inhibitory activity of quinoxaline derivatives is considered a potential mechanism for their therapeutic effects. bme.hu

Research has shown that pyrazole-quinoxaline derivatives can act as inhibitors of EGFR and HER-2 kinases. rsc.org For instance, compound 4l from this series demonstrated potent inhibition of both EGFR and HER-2 with IC50 values of 0.28 µM and 1.26 µM, respectively. rsc.org Furthermore, oxazolo[5,4-f]quinoxalines have been identified as inhibitors of glycogen-synthase kinase 3 (GSK3), with one of the most potent compounds exhibiting an IC50 value of approximately 5 nM on GSK3α. nih.gov The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov

Table 3: General Kinase Inhibitory Activity of Selected Quinoxaline Derivatives
CompoundTarget KinaseIC50Source
4l EGFR0.28 µM rsc.org
4l HER-21.26 µM rsc.org
2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxalineGSK3α~5 nM nih.gov

SRPK-1 Kinase Inhibition

Quinoxaline derivatives have been identified as inhibitors of SR protein-specific kinase-1 (SRPK-1), a validated target for the hepatitis B virus (HBV). nih.govbme.hu A series of novel tricyclic quinoxaline derivatives were specifically designed and synthesized as potential SRPK-1 inhibitors. nih.gov

One notable example is the tricyclic benzo[g]quinoxaline (B1338093) derivative, which showed significant and selective inhibitory activity against SRPK-1 kinase. bme.hu Further modifications to this lead compound, aimed at improving its physicochemical properties, led to the discovery of even more potent inhibitors. bme.hu For instance, the introduction of a carboxyl group, as seen in compound 20 , resulted in specific and high inhibitory activity against SRPK-1. bme.hu The most active compound from this series, compound 13 , exhibited an IC50 of 0.04 µM. bme.hu

Table 4: SRPK-1 Kinase Inhibitory Activity of Selected Quinoxaline Derivatives
CompoundIC50 (µM)Source
13 0.04 bme.hu
20 Potent Inhibitor bme.hu

Adenosine (B11128) A1 Receptor Inhibitory Activity

Quinoxaline derivatives have been explored as antagonists for the adenosine A1 receptor, which is involved in various physiological processes, including neurotransmission. nih.govnih.gov The inhibitory activity of these compounds is typically evaluated through radioligand binding assays. nih.gov

A series of 4-amino ontosight.ainih.govnih.govtriazolo[4,3-a]quinoxalines have been shown to bind with high affinity to adenosine A1 receptors. nih.gov Structure-activity relationship studies revealed that optimal A1 affinity is associated with specific substituents at various positions of the quinoxaline ring system. nih.gov For example, the compound 121 (CP-68,247), which is 8-chloro-4-(cyclohexyl-amino)-1-(trifluoromethyl) ontosight.ainih.govnih.govtriazolo[4,3-a]quinoxaline, was found to be a highly selective A1 ligand with an IC50 of 28 nM. nih.gov

In another study, a series of 4-alkylamino-1-hydroxymethylimidazo[1,2-a]quinoxalines were synthesized and evaluated. nih.gov The most potent compound in this series, 4-Cyclopentylamino-7,8-dichloro-1-hydroxymethylimidazo[1,2-a]quinoxaline 18 , displayed a Ki value of 7 nM, which was significantly higher than that of the reference compound IRFI-165 (Ki=48 nM). nih.gov

Table 5: Adenosine A1 Receptor Inhibitory Activity of Quinoxaline Derivatives
CompoundTypeIC50 (nM)Ki (nM)Source
121 (CP-68,247) 4-amino ontosight.ainih.govnih.govtriazolo[4,3-a]quinoxaline28- nih.gov
18 4-alkylamino-1-hydroxymethylimidazo[1,2-a]quinoxaline-7 nih.gov
IRFI-165 (Reference) --48 nih.gov

Antimalarial Activity

Quinoxaline derivatives have emerged as a promising class of compounds with significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comresearchgate.netunav.edu Research has focused on synthesizing and evaluating various quinoxaline analogs to identify potent antiplasmodial agents, particularly those effective against chloroquine-resistant strains. mdpi.commdpi.com

Several studies have highlighted the potential of quinoxaline 1,4-di-N-oxide derivatives. mdpi.comresearchgate.net For instance, a series of these compounds were synthesized and tested, with a cyclopentyl derivative showing notable antiplasmodial activity (2.9 µM). mdpi.com Structure-activity relationship studies have indicated that the presence of a halogen atom at the 7-position and an increase in the length of the aliphatic chain can enhance the activity of these compounds. mdpi.com

In other research, quinoxaline analogs of chalcones were synthesized and evaluated. mdpi.com Compounds 1a and 2a from this series were found to be the most active against P. falciparum strains. unav.edu The enone moiety linked to the quinoxaline ring was demonstrated to be important for their antimalarial activity. unav.edu Furthermore, bispyrrolo[1,2-a]quinoxalines have shown superior antimalarial activity compared to their monopyrrolo[1,2-a]quinoxaline counterparts. researchgate.net The introduction of a methoxy (B1213986) group on the pyrroloquinoxaline nucleus was also found to influence the pharmacological activity. researchgate.net

Table 6: Antimalarial Activity of Selected Quinoxaline Derivatives
CompoundTypeActivity (IC50)Target StrainSource
Cyclopentyl derivative 1,4-di-N-oxide quinoxaline2.9 µMP. falciparum FCR-3 mdpi.com
1a Quinoxaline chalcone (B49325) analogMost ActiveP. falciparum unav.edu
2a Quinoxaline chalcone analogMost ActiveP. falciparum unav.edu
This compound Chlorinated quinoxaline~37 nMP. falciparum vulcanchem.com

Antiprotozoal Activity

Quinoxaline 1,4-dioxides (QdNOs) have demonstrated a wide range of biological activities, including antiprotozoal effects against various parasites. researchgate.netscielo.brnih.govscielo.br These activities encompass antitrypanosomal, antimalarial, antitrichomonas, and antiamoebic properties. researchgate.netscielo.br

Antitrypanosomal Properties

Derivatives of quinoxaline 1,4-di-N-oxide have shown notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govfrontiersin.org Research has indicated that vanadium complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives exhibit significant antitrypanosomal activity, comparable to the reference drugs nifurtimox (B1683997) and benznidazole. nih.govfrontiersin.org

Antitrichomonas and Antiamoebic Activities

Certain quinoxaline 1,4-dioxide derivatives have been investigated for their efficacy against Trichomonas vaginalis and Entamoeba histolytica. researchgate.netnih.govfrontiersin.orgscispace.com Studies on 6,7-difluoro-3-methylquinoxaline 1,4-dioxides revealed potent activity against T. vaginalis. nih.govfrontiersin.org Specifically, 2-phenylthio derivatives were found to be 20 to 30 times more active than metronidazole, a standard drug. nih.gov

Additionally, derivatives of 1-[thiazole[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines have been identified as potent inhibitors of the HM1:IMSS strain of E. histolytica, the protozoan that causes amoebiasis. scispace.com The antiamoebic activity was significantly influenced by the presence of 3-bromo or 3-chloro substituents on the phenyl ring and a 4-methyl group on the pyrazoline ring. scispace.com

Antitubercular Activity

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. mdpi.comnih.govrasayanjournal.co.in Both quinoxaline and its 1,4-di-N-oxide derivatives have been the focus of extensive research, leading to the synthesis and evaluation of numerous compounds against Mycobacterium tuberculosis. mdpi.comnih.govsemanticscholar.org

Several studies have highlighted the potential of these compounds, with some derivatives showing activity comparable to existing antitubercular drugs like isoniazid. researchgate.net For instance, quinoxaline derivatives featuring 2-chloro, dimethylamino, and nitro substitutions have demonstrated significant in vitro activity. researchgate.net

The structure-activity relationship (SAR) of these compounds is crucial for their antimycobacterial effects. Research has shown that substitutions at various positions on the quinoxaline ring can significantly impact their activity. For example, in a series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives, those with an electron-withdrawing group like chlorine, fluorine, or a trifluoromethyl group at the 7-position were the most active. mdpi.comsemanticscholar.org Similarly, the presence of a chloro group at the 6-position has been a feature in some synthesized antitubercular candidates. ul.ac.za

Hybrid molecules, combining the quinoxaline scaffold with other bioactive structures like azetidinone and thiazolidinone, have also been explored. mdpi.com This approach aims to create new compounds with enhanced activity or improved pharmacological profiles. mdpi.com

Compound SeriesKey SubstituentsObserved ActivityReference
Quinoxaline-2-carboxamide 1,4-di-N-oxidesElectron-withdrawing group (Cl, F, CF3) at position 7Most active in the series mdpi.comsemanticscholar.org
3-(6-chloroquinoxalin-2-yl)prop-2-yn-1-ol derivativesAzide (B81097) substitution (Compound 90B)Highest activity against Mtb H37RV strain (MIC90 of 1.13 µM) ul.ac.za
Quinoxaline derivatives with azetidinone and thiazolidinone moieties2-chloro, dimethylamino, and nitro substitutionsComparable activity to isoniazid researchgate.net
Benzo[g]quinoxaline-5,10-dione derivativesPyridine, pyrazoline, and phenylprop-2-enoyl substitutionsModerate antimycobacterial activity mdpi.comsemanticscholar.org
4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxaline-2-onesVarious substitutionsPotent antimycobacterial activity (MIC ranging from 6.25 to 12.5 µg/mL) mdpi.comsemanticscholar.org

Herbicidal Activity and Mechanism of Action

Activity of Quizalofop-P-ethyl Derivatives

Quizalofop-P-ethyl is absorbed through the foliage of weeds and is translocated throughout the plant to the growing points, such as the shoot tips and meristematic regions. pomais.com4farmers.com.aunissanchem.co.jp This systemic action leads to the inhibition of growth and eventual death of the weed. pomais.comgoogle.com

HerbicideChemical GroupKey Structural FeatureMode of ActionSelectivityReference
Quizalofop-P-ethylAryloxyphenoxypropionate (APP)This compoundSystemic, post-emergenceControls grass weeds in broadleaf crops pomais.combmcgroup.com.vnherts.ac.ukvulcanchem.com4farmers.com.au
PropaquizafopAryloxyphenoxypropionate (APP)QuinoxalineSystemicControls grassy weeds researchgate.netherts.ac.uk

Inhibition of Acetyl-CoA Carboxylase (ACCase) in Grasses

The mechanism of action of quizalofop-P-ethyl and other aryloxyphenoxypropionate ("fop") herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). pomais.comsentonpharm.comherts.ac.ukhb-p.comnissanchem.co.jpresearchgate.netucanr.edutandfonline.comlsuagcenter.comsagepesticides.qc.ca ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth. pomais.comsentonpharm.comucanr.edulsuagcenter.com

In sensitive grass species, quizalofop-P-ethyl binds to and inhibits the ACCase enzyme, blocking the first committed step in fatty acid synthesis. ucanr.edulsuagcenter.com This disruption of lipid production leads to the cessation of growth, particularly in meristematic tissues, and ultimately results in the death of the grass weed. pomais.comucanr.edu

The selectivity of these herbicides is due to differences in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). tandfonline.compressbooks.pub The ACCase in most broadleaf crops is not sensitive to this class of herbicides, allowing for their selective use to control grassy weeds. ucanr.edupressbooks.pub

Selective Binding Affinity to ACCase Isoforms in Monocots

Derivatives of this compound are notable for their selective herbicidal activity, which stems from their targeted inhibition of acetyl-CoA carboxylase (ACCase) in monocotyledonous plants (monocots). The chloroquinoxaline structural component is crucial for enhancing the binding affinity of these herbicides to the ACCase isoforms found in monocots, such as grasses like rice and wheat, as compared to those in dicotyledonous plants (dicots). This selectivity allows for the effective control of grassy weeds within broadleaf crop fields. unl.edupressbooks.pub

ACCase is a critical enzyme in the biosynthesis of fatty acids, a fundamental process for plant growth and development. unl.eduresearchgate.net In monocots, ACCase exists in a homomeric form located in the plastids, which is highly sensitive to inhibition by these herbicides. pressbooks.pubresearchgate.netmdpi.com Conversely, dicots possess a different form of the enzyme that does not readily bind to these inhibitors, conferring them natural tolerance. pressbooks.pub The differential sensitivity between the ACCase enzymes of small grain crops and weedy grasses further enables the selective use of certain herbicides to manage weed infestations. unl.edupressbooks.pub

Esterified derivatives, such as Quizalofop-P-ethyl, which contain the this compound moiety, function as potent ACCase inhibitors. Following absorption into the plant, these esters are rapidly converted to their biologically active free acid forms. pressbooks.pub The herbicidal efficacy is significantly influenced by stereochemistry; for instance, the (R)-enantiomer of Quizalofop-P-ethyl displays substantially higher activity—by a factor of 10 to 100—than its (S)-enantiomer.

Competitive inhibition assays utilizing 14C-labeled acetyl-CoA have been instrumental in confirming the target specificity of these compounds. The data from such assays, presented in the table below, illustrate the varying degrees of ACCase inhibition by different compounds.

CompoundACCase Inhibitory Activity (nmol h-1 mg-1 protein)
Compound 3aGood
Compound 3b0.312
Compound 3c0.385
Compound 3d0.061
Compound 3eGood
Compound 3fGood
ClethodimMarked decline
Data sourced from ACCase activity tests, demonstrating the inhibitory potential of various compounds. frontiersin.org

Molecular Docking Simulations to Validate Target Specificity

To further elucidate the mechanism of selective inhibition, molecular docking simulations have been employed. These computational studies provide insights into the binding interactions between the this compound-containing herbicides and the active site of the ACCase enzyme. The simulations help to validate that the observed herbicidal activity is indeed due to the specific targeting of ACCase.

Docking studies have successfully modeled the binding modes of various ACCase inhibitors, including those with a this compound core. frontiersin.org For example, simulations using protein data bank (PDB) entries like 1WND have been used to confirm the target specificity. The results of these simulations often reveal key interactions, such as hydrogen bonds, that stabilize the inhibitor-enzyme complex. frontiersin.org

The docking scores, which are a measure of the binding affinity, are typically positive for effective inhibitors, indicating a favorable interaction with the enzyme's active site. frontiersin.org These computational predictions align with experimental findings from in-vitro assays, reinforcing the role of the chloroquinoxaline moiety in achieving high binding affinity and, consequently, potent herbicidal action. frontiersin.org

Lymphotoxicity and Immunosuppressive Potential

Certain derivatives of this compound have demonstrated significant lymphotoxic and immunosuppressive activities. Chloroquinoxaline sulfonamide (CQS), for instance, has been shown to possess both potential antineoplastic and immunosuppressive properties. vulcanchem.comnih.govresearchgate.net Its mechanism of action involves the inhibition of topoisomerase II alpha and beta, leading to DNA double-strand breaks and apoptosis. vulcanchem.comnih.govscispace.com

The immunosuppressive effects of CQS are particularly noteworthy. At subtoxic concentrations (≥10 μM), it can block lymphocyte activation by arresting cells in the G0/G1 phase of the cell cycle and downregulating interleukin-2 (B1167480) (IL-2) receptors. vulcanchem.com This cell-cycle-specific inhibition leads to a significant reduction in immunoglobulin production by B-cells (by as much as 85%) and curtails T-cell proliferation. vulcanchem.com Notably, CQS is approximately 100 times more potent in suppressing mitogen-stimulated lymphocytes than its parent compound, sulfaquinoxaline. vulcanchem.com

This targeted action on lymphocytes underscores the lymphotoxicity of these compounds and suggests their potential utility in the context of autoimmune diseases. vulcanchem.comscispace.com The ability to interfere with lymphocyte activation in a cell-cycle-specific manner is a key aspect of their immunosuppressive potential. vulcanchem.comnih.gov

Applications in Materials Science

Non-Linear Optical (NLO) Properties

Scientific investigations have largely centered on derivatives of 6-chloroquinoxaline, incorporating it into larger molecular frameworks to optimize NLO characteristics. A key strategy involves creating "push-pull" systems, where electron-donating groups are combined with electron-accepting groups, connected by a π-conjugated bridge. joaquinbarroso.com In many of these designs, the quinoxaline (B1680401) moiety functions either as the electron acceptor or as a component of the π-bridge. researchgate.net

A notable area of study is the development of D-π-A (Donor-π-Acceptor) and related chromophores. For instance, aminostyryl quinoxaline-based chromophores have been synthesized and their NLO properties evaluated. researchgate.net These studies, combining experimental measurements and quantum chemical calculations, explore characteristics like dipole moments and first hyperpolarizability values. researchgate.net

One specific derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione , was synthesized and its NLO properties were investigated using computational methods. frontiersin.orgnih.gov A study utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(2d,2p) basis set to calculate the molecule's dipole moment, polarizability, and first-order hyperpolarizability. frontiersin.orgnih.gov The results of these theoretical calculations indicated that this derivative is a promising candidate for NLO materials. frontiersin.org

The calculated NLO properties for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione in its ground state are presented in the table below.

Table 1: Calculated NLO Properties of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

Property Calculated Value Unit
Dipole Moment (μ) 4.881 Debye
Mean Polarizability (α) 2.217 x 10-23 esu
First-Order Hyperpolarizability (β) 3.655 x 10-30 esu

Data sourced from a DFT computational study. nih.gov

Further research has explored more complex systems, such as D-π-A′-π-A chromophores, where the quinoxaline core acts as an auxiliary acceptor (A′). joaquinbarroso.com In one such study, a series of chromophores with different donor groups and a tricyanofuranyl (TCF) acceptor were synthesized. joaquinbarroso.com Their first hyperpolarizabilities were calculated using DFT (M06-2X/aug-cc-pVDZ level), and the NLO performance of composite materials containing these chromophores was experimentally measured using the second harmonic generation (SHG) technique. joaquinbarroso.com For example, a chromophore featuring a tetrahydroquinoline donor demonstrated a high first hyperpolarizability value of 937 × 10−30 esu. joaquinbarroso.com When incorporated into a polymer matrix, these materials exhibited significant NLO coefficients, with d₃₃ values reaching up to 52 pm/V. joaquinbarroso.com

Future Research Perspectives and Development

Exploration of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the structural or property descriptors of compounds with their biological activities or physicochemical properties, respectively. wikipedia.org These models are instrumental in predicting the efficacy and characteristics of new, untested compounds, thereby streamlining the discovery process. nih.gov

For 6-chloroquinoxaline and its derivatives, QSAR studies can elucidate the specific structural features that govern their biological activities, such as antimicrobial, antifungal, anticancer, and antiviral properties. mdpi.com For instance, a 3D-QSAR analysis of quinoxaline-2-oxyacetate hydrazide derivatives has already provided insights for designing novel antifungal agents. mdpi.com By developing robust QSAR models, researchers can identify key molecular descriptors—such as electronic, steric, and hydrophobic parameters—that influence the potency and selectivity of these compounds. This knowledge allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation.

Similarly, QSPR studies can predict important physicochemical properties like melting point, solubility, and stability for novel this compound derivatives. nih.govunlp.edu.arresearchgate.net A study on a series of new quinoxaline (B1680401) derivatives successfully predicted their melting points using the QSPR theory, demonstrating the utility of this approach. nih.govunlp.edu.arresearchgate.net Such predictions are crucial for the development of new materials with desired characteristics.

Future research in this area should focus on developing more sophisticated and predictive QSAR/QSPR models for this compound derivatives. This will involve the use of advanced machine learning algorithms and a wider range of molecular descriptors to capture the complex relationships between structure and activity/property. The ultimate goal is to create a predictive framework that can guide the rational design of new this compound-based molecules with enhanced performance for specific applications.

Design and Synthesis of Novel Derivatives with Enhanced Selectivity and Potency

The this compound core serves as a versatile scaffold for the synthesis of a diverse array of derivatives. The chlorine atom at the 6-position provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate the compound's biological activity. The design and synthesis of novel derivatives with improved selectivity and potency are a key area of future research.

Recent studies have demonstrated the potential of this approach. For example, a new series of 6-chloroquinoxalines were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis. ekb.egekb.eg One of the synthesized compounds exhibited more potent cytotoxic effects against certain cancer cell lines than the reference drug doxorubicin. ekb.egekb.eg Another study focused on the synthesis of novel this compound derivatives with significant antimicrobial and antifungal activities.

Future efforts in this domain will likely involve:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design molecules that fit precisely into the active site, thereby enhancing binding affinity and selectivity.

Fragment-Based Drug Design: Screening small molecular fragments for binding to the target and then growing or linking them to create more potent lead compounds.

Combinatorial Chemistry: Generating large libraries of related compounds to rapidly explore the chemical space around the this compound core.

The goal is to create a new generation of this compound derivatives that are not only highly potent but also exhibit minimal off-target effects, leading to safer and more effective therapeutic agents.

Advanced Mechanistic Elucidation at Molecular and Cellular Levels

A deep understanding of the mechanism of action of this compound and its derivatives is crucial for their rational development as therapeutic agents. While some mechanisms have been proposed, such as the inhibition of topoisomerase II in cancer cells and DNA gyrase in bacteria, a more detailed picture at the molecular and cellular levels is needed.

Future research should focus on:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screens to identify the specific molecular targets of this compound derivatives.

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of these derivatives in complex with their targets, providing insights into the binding interactions.

Cellular Assays: Investigating the downstream cellular effects of target engagement, such as changes in signaling pathways, gene expression, and cell cycle progression. For instance, some quinoxaline derivatives have been shown to induce apoptosis in cancer cells. researchgate.net

A comprehensive understanding of the molecular and cellular mechanisms will not only validate the therapeutic potential of this compound derivatives but also provide a basis for optimizing their activity and overcoming potential resistance mechanisms. For example, understanding how the chloroquinoxaline sulfonamide (CQS) acts as a "molecular glue" to induce the degradation of specific proteins opens up new avenues for targeted protein degradation. diva-portal.org

Integration of Computational and Experimental Approaches for Rational Drug Design and Material Innovation

The future of drug discovery and material science lies in the seamless integration of computational and experimental methods. mdpi.commdpi.comstructure-based-drug-design-summit.comnih.gov This synergistic approach allows for a more efficient and rational design process, reducing the time and cost associated with bringing new products to market.

In the context of this compound, this integration will be pivotal. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of derivatives to their targets and to understand their dynamic behavior. researchgate.netresearchgate.netnajah.edu These predictions can then be validated and refined through experimental studies, including synthesis, biological assays, and structural analysis.

This iterative cycle of computational design and experimental validation will accelerate the development of:

Novel Therapeutics: By identifying promising drug candidates with high potency and selectivity, and by providing insights into their mechanism of action. mdpi.commdpi.com

Innovative Materials: By predicting the properties of new this compound-based materials, such as their electronic and optical properties, for applications in areas like organic electronics. d-nb.info

The integration of computational and experimental approaches represents a paradigm shift in chemical research, moving from a trial-and-error process to a more directed and intelligent design strategy. This will undoubtedly unlock the full potential of the this compound scaffold in the years to come.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-Chloroquinoxaline, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of this compound typically involves halogenation or nucleophilic substitution reactions. For example, Ullmann-type reactions under reflux with copper catalysts (e.g., 4-tert-butylphenol) are common, but unexpected substitutions (e.g., at the 2-position instead of the 6-position) may occur, requiring careful control of temperature and stoichiometry . Purification via column chromatography or recrystallization is critical for isolating high-purity products, with yields influenced by solvent polarity and reaction time.

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to verify substitution patterns and aromatic proton environments.
  • Mass spectrometry (EI-MS or ESI-MS) to confirm molecular weight and fragmentation patterns.
  • HPLC or melting point analysis to assess purity (>95% recommended for pharmacological studies).
    Always compare data with literature values for known derivatives .

Q. What are the common reaction mechanisms involving this compound in heterocyclic chemistry?

  • Methodology : The chlorine atom at the 6-position undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. Kinetic studies suggest that electron-withdrawing groups (e.g., cyano substituents) at the 2-position enhance reactivity by polarizing the aromatic ring . Reaction progress can be monitored via TLC or in situ IR spectroscopy.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives while minimizing unwanted byproducts?

  • Methodology : Design a factorial experiment to test variables:

  • Catalyst type (e.g., CuI vs. Pd/C).
  • Solvent polarity (e.g., DMF vs. THF).
  • Temperature gradients (80–120°C).
    Analyze outcomes using ANOVA to identify significant factors affecting yield and selectivity. Support findings with GC-MS or HPLC traces .

Q. How should contradictory data on the biological activity of this compound derivatives be analyzed?

  • Methodology : Conduct a systematic review:

  • Cross-validate studies by comparing assay conditions (e.g., bacterial strains, concentration ranges).
  • Replicate experiments under standardized protocols to isolate variables (e.g., solvent effects on MIC values).
  • Apply statistical tests (e.g., Student’s t-test) to determine if discrepancies are significant .

Q. What experimental design considerations are critical when studying the structure-activity relationships (SAR) of this compound analogs?

  • Methodology :

  • Define substituent libraries with varying electronic (e.g., -NO₂, -OCH₃) and steric properties.
  • Use molecular docking to prioritize synthetic targets based on binding affinity predictions.
  • Incorporate control compounds (e.g., unsubstituted quinoxaline) to benchmark activity .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in this compound studies?

  • Methodology :

  • Multivariate regression to correlate substituent parameters (Hammett σ, logP) with bioactivity.
  • Principal Component Analysis (PCA) to reduce dimensionality in large datasets.
  • Receiver Operating Characteristic (ROC) curves to evaluate classification accuracy in antimicrobial assays .

Q. How can computational chemistry methods complement experimental studies of this compound’s reactivity?

  • Methodology :

  • DFT calculations to model transition states in SNAr reactions (e.g., activation energies for substitution at 2- vs. 6-positions).
  • Molecular dynamics simulations to study solvent effects on reaction kinetics.
  • ADMET prediction tools to pre-screen derivatives for drug-likeness .

Q. What interdisciplinary approaches enhance the development of this compound-based pharmacological agents?

  • Methodology :

  • Collaborate with microbiologists to standardize in vitro assays (e.g., MIC against MRSA).
  • Integrate metabolomics to identify off-target effects in mammalian cells.
  • Apply for regulatory guidance early to align synthesis protocols with FDA/EMA requirements for preclinical testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.